BenchChemオンラインストアへようこそ!

Triphendiol

Gemcitabine sensitization Pancreatic adenocarcinoma Combination chemotherapy

Triphendiol (NV-196) is the definitive isoflavene chemosensitizer for pancreatic cancer research, uniquely engaging both caspase-dependent and -independent apoptosis (unlike phenoxodiol or NV-128). Strong synergy (CI<0.5) with gemcitabine enables up to 7.8-fold dose reduction. Retains potency in p53-mutant lines (MIAPaCa-2 IC50=0.8 µM). Three FDA Orphan Drug designations and a completed Phase Ia trial derisk translational programs. As a prodrug yielding NADH oxidase inhibitor NV-143, it offers pharmacokinetic advantages over first-generation analogs. Ideal for dose-sparing chemotherapy and chemoresistance studies.

Molecular Formula C22H20O4
Molecular Weight 348.4 g/mol
CAS No. 1213777-80-0
Cat. No. B1683918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphendiol
CAS1213777-80-0
SynonymsNV 196
NV-196
NV196 cpd
triphendiol
Molecular FormulaC22H20O4
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O
InChIInChI=1S/C22H20O4/c1-25-18-9-4-15(5-10-18)22-19-11-8-17(24)12-21(19)26-13-20(22)14-2-6-16(23)7-3-14/h2-12,20,22-24H,13H2,1H3/t20-,22-/m0/s1
InChIKeyKQCJZAUNKSGEFM-UNMCSNQZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Triphendiol (NV-196, CAS 1213777-80-0): Synthetic Isoflavene with Orphan Drug Designation for Pancreaticobiliary Cancers


Triphendiol (CAS 1213777-80-0, UNII 6I62LZU21D), also designated NV-196, is a synthetic isoflavene small molecule (C22H20O4, MW 348.39) developed as a second-generation analogue of phenoxodiol within the Marshall Edwards/Novogen oncology pipeline [1]. It received FDA Orphan Drug Designation for pancreatic cancer, cholangiocarcinoma (bile duct cancer), and stage IIb–IV malignant melanoma [2]. Preclinically, triphendiol demonstrates broad cytostatic and cytotoxic activity against human cancer cell lines, induces both caspase-dependent and caspase-independent apoptosis, and functions as a gemcitabine chemosensitizer in pancreatic adenocarcinoma models [3].

Why Triphendiol Cannot Be Interchanged with Other Isoflavene-Class Compounds: Mechanistic and Pharmacological Divergence


Isoflavene-class oncology compounds exhibit fundamentally divergent mechanisms of action despite their shared structural lineage. Phenoxodiol (NV-06, the first-generation parent) activates apoptosis primarily through caspase-dependent mitochondrial pathways and XIAP degradation [1]. NV-128 (a later analog) induces caspase-independent DNA degradation via AKT-mTOR pathway inhibition, a mechanism distinct from both phenoxodiol and triphendiol [2]. Triphendiol uniquely engages dual caspase-dependent and caspase-independent apoptosis pathways simultaneously in pancreatic cancer cells, accompanied by early total Akt protein reduction and XIAP degradation [3]. Furthermore, triphendiol is a prodrug yielding the active metabolite NV-143 (ME-143), a second-generation NADH oxidase inhibitor, adding a pharmacokinetic dimension absent in direct phenoxodiol comparisons [4]. These mechanistic, pathway-engagement, and metabolic distinctions preclude generic interchange among isoflavene analogs without compromising experimental reproducibility and target-pathway integrity.

Triphendiol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data for Procurement Decision Support


Synergy with Gemcitabine: Combination Index Below 0.5 with Up to 7.8-Fold Dose Reduction in Pancreatic Cancer Cells

Triphendiol demonstrates strong pharmacological synergy with gemcitabine, the standard-of-care chemotherapy for advanced pancreatic cancer. Using the Chou-Talalay combination index (CI) method, triphendiol + gemcitabine achieved a CI of less than 0.5 (strong synergy) in both MIAPaCa-2 and HPAC pancreatic cancer cell lines with a 24-hour triphendiol pretreatment followed by 120-hour gemcitabine exposure [1]. In MIAPaCa-2 cells, synergy was observed across IC50–IC99 parameters with a dose reduction index of 3- to 4-fold for gemcitabine. In HPAC cells, the dose reduction index reached approximately 7.8-fold at the IC50 level [1]. Without pretreatment, sensitization was markedly less pronounced, establishing that sequential scheduling is critical for the synergy effect [1].

Gemcitabine sensitization Pancreatic adenocarcinoma Combination chemotherapy

In Vivo Xenograft Combination Efficacy: Terminal Tumor Burden Reduction to T/C 38% in MIAPaCa-2 and T/C 51% in HPAC Models

In the MIAPaCa-2 pancreatic cancer xenograft model, coadministration of triphendiol (50 mg/kg oral, daily) and gemcitabine (4 mg/kg i.p., q3d×4) significantly reduced terminal tumor burden to T/C = 38% compared with single-agent controls [1]. Notably, a half-dose combination (triphendiol 25 mg/kg + gemcitabine 2 mg/kg) still achieved T/C = 47.8%, confirming dose-responsive synergy [1]. In the HPAC xenograft model, the combination (triphendiol 100 mg/kg + gemcitabine 20 mg/kg) reduced terminal tumor burden to T/C = 51%, markedly below triphendiol monotherapy (T/C = 94%) and gemcitabine monotherapy (T/C = 79%) [1]. All markers of renal and hepatic function, as well as hematological parameters, remained comparable to vehicle controls in combination-treated animals, demonstrating that triphendiol does not exacerbate gemcitabine toxicity [1].

Pancreatic cancer xenograft In vivo efficacy Tumor growth inhibition

In Vivo Monotherapy Tumor Volume Reduction: 62% Mean Reduction vs Untreated Control in Pancreatic Cancer Xenograft

Triphendiol as a single agent produced significant in vivo antitumor activity. In mice bearing human pancreatic cancer tumors, oral triphendiol administration resulted in a mean reduction in tumor volume of 62% compared with untreated control animals [1]. This finding was reported alongside data from two completed Phase I clinical trials in which oral triphendiol demonstrated acceptable pharmacokinetic profiles in human volunteers with no reported side effects [1]. The compound was subsequently granted Investigational New Drug (IND) status by the US FDA [2]. For comparison, in the HPAC xenograft model, triphendiol monotherapy at 100 mg/kg (oral, q.d.×12) retarded tumor proliferation at a level similar to that of gemcitabine at 20 mg/kg (i.p., q3d×4) [2].

Tumor volume reduction Pancreatic cancer Monotherapy efficacy

p53-Independent Antiproliferative Activity: IC50 of 0.8 µM in p53-Mutant MIAPaCa-2 vs 8 µM in HPAC and PANC-1 at 120 Hours

Triphendiol exhibits time-dependent antiproliferative activity against pancreatic cancer cell lines irrespective of p53 mutational status. At 120-hour exposure, the IC50 was approximately 0.8 µM for MIAPaCa-2 (p53 R248W mutant), and approximately 8 µM for both HPAC (p53 wild-type) and PANC-1 (p53 R273H mutant) [1]. Under identical culture conditions, gemcitabine showed IC50 values of 0.05–0.1 µM for MIAPaCa-2 and HPAC, and approximately 4 µM for PANC-1 [1]. Critically, triphendiol-induced G2/M cell cycle arrest and apoptosis proceeded independently of p53 status: MIAPaCa-2 and PANC-1 harbor DNA-binding-loop mutations that abrogate p53-dependent transcription, yet triphendiol elevated p21 expression in MIAPaCa-2 cells via a p53-independent mechanism [1]. In contrast, phenoxodiol's primary described pro-apoptotic mechanism in ovarian cancer models is caspase-dependent and involves reactivation of death receptor pathways that may be compromised in p53-mutant contexts [2].

p53-independent cytotoxicity Pancreatic cancer Antiproliferative IC50

Dual Caspase-Dependent and Caspase-Independent Apoptosis: Differentiation from Phenoxodiol and NV-128 Mechanisms

Triphendiol-induced apoptosis in pancreatic cancer cells proceeds through both caspase-dependent and caspase-independent pathways, a dual mechanism not described for phenoxodiol [1]. In HPAC cells, pretreatment with the pan-caspase inhibitor zVAD-fmk (10 µM) inhibited triphendiol-dependent necrosis (cell detachment and PI binding) but did not inhibit triphendiol-induced apoptosis, confirming a caspase-independent apoptotic component [1]. In MIAPaCa-2 cells, zVAD-fmk inhibited necrosis and apparently enhanced apoptosis, suggesting blockade of a caspase-dependent necrotic pathway diverted cells toward caspase-independent apoptosis [1]. Triphendiol activates caspases 2, 3, and 9, whereas gemcitabine activates only caspases 3 and 9 [1]. In contrast, phenoxodiol primarily engages caspase-dependent mitochondrial apoptosis through XIAP degradation and Fas death receptor pathway reactivation [2], while NV-128 induces caspase-independent DNA degradation exclusively via the AKT-mTOR pathway . Triphendiol's unique dual-pathway engagement is further evidenced by early (4 h) reduction in total Akt protein and XIAP degradation, mechanisms that simultaneously prime both caspase-dependent (via cytochrome c release) and caspase-independent (via endonuclease G translocation) cascades [1].

Apoptosis mechanism Caspase-independent cell death Isoflavene differentiation

Triphendiol Optimal Research Applications: Evidence-Backed Experimental Contexts for Procurement Decision-Making


Gemcitabine Chemosensitization Studies in Pancreatic Ductal Adenocarcinoma (PDAC) Models

Triphendiol is the isoflavene of choice for pancreatic cancer chemosensitization research, supported by direct combination index evidence of strong synergy (CI < 0.5) and a gemcitabine dose reduction index of up to 7.8-fold in HPAC cells [1]. The optimal experimental protocol involves 24-hour triphendiol pretreatment followed by gemcitabine exposure, as concurrent administration produces weaker sensitization [1]. In vivo, combination regimens at both full-dose (T/C = 38–51%) and half-dose (T/C = 47.8%) levels significantly outperform respective monotherapies without compounding toxicity [1]. This application is directly relevant for laboratories investigating dose-sparing chemotherapy strategies or overcoming gemcitabine resistance in PDAC.

p53-Mutant and Chemoresistant Pancreatic Cancer Modeling

Triphendiol demonstrates preserved antiproliferative activity in p53-mutant pancreatic cancer cell lines (MIAPaCa-2 IC50 = 0.8 µM; PANC-1 IC50 = 8 µM at 120 h) through p53-independent G2/M arrest and apoptosis induction [1]. This is particularly valuable given that gemcitabine shows a 40- to 80-fold loss of potency in PANC-1 cells (IC50 ≈ 4 µM) relative to HPAC/MIAPaCa-2, and over 70% of clinical pancreatic cancers harbor p53 mutations [1]. Triphendiol's ability to elevate p21 and induce apoptosis independent of p53 transcriptional activity makes it a critical tool compound for laboratories studying chemoresistance mechanisms in genetically defined PDAC models.

Dual Apoptosis Pathway Investigation: Simultaneous Caspase-Dependent and Caspase-Independent Cell Death

Triphendiol uniquely activates both caspase-dependent apoptosis (caspases 2, 3, 9; mitochondrial depolarization; cytochrome c release) and caspase-independent apoptosis (zVAD-fmk-resistant cell death in HPAC cells) within the same experimental system [1]. This dual-pathway engagement, not observed with phenoxodiol (caspase-dependent only) or NV-128 (caspase-independent via AKT-mTOR only), enables researchers to dissect the contributions of each death pathway in a single-compound experimental framework [1][2]. The early (4 h) reduction in total Akt protein and XIAP degradation provides defined temporal markers for mechanistic time-course studies [1].

Orphan-Indication Translational Research: Cholangiocarcinoma and Melanoma Preclinical Programs

Triphendiol holds three FDA Orphan Drug Designations—for pancreatic cancer, cholangiocarcinoma (bile duct cancer), and stage IIb–IV malignant melanoma [1]. The compound has demonstrated activity in bile duct cancer cell lines and xenografts, sensitizing cholangiocarcinoma models to gemcitabine [1][2]. With a completed Phase Ia clinical trial confirming oral bioavailability, acceptable pharmacokinetics, and a clean safety profile in solid tumor patients [3], triphendiol offers a regulatory-derisked starting point for translational research programs targeting these orphan indications. This regulatory pedigree distinguishes triphendiol from earlier-generation isoflavene analogs like phenoxodiol, which failed to meet endpoints in Phase III ovarian cancer trials [4].

Quote Request

Request a Quote for Triphendiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.